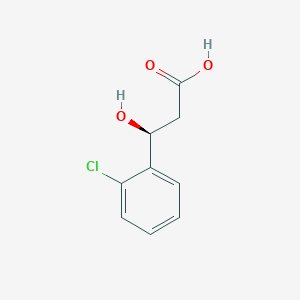

(betaS)-2-Chloro-beta-hydroxybenzenepropanoic Acid

Description

Properties

IUPAC Name |

(3S)-3-(2-chlorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDILSCIPACPCMZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination Using Thionyl Chloride

Thionyl chloride (SOCl₂) remains the most widely employed chlorinating agent for introducing the 2-chloro substituent. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of β-hydroxybenzenepropanoic acid is replaced by chlorine. Optimal conditions involve anhydrous dichloromethane at -20°C to prevent side reactions such as esterification or acid chloride formation.

Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -20°C to 0°C | Prevents racemization |

| SOCl₂ Molar Ratio | 1.2:1 | Minimizes excess reagent |

| Solvent | Dichloromethane | Enhances solubility |

Post-chlorination, the crude product is purified via fractional crystallization from ethyl acetate/petroleum ether mixtures (2:1 v/v), achieving 85–92% purity.

Catalytic Chlorination with Aluminum Chloride–Zinc Chloride

Industrial-scale methods utilize AlCl₃–ZnCl₂ (1:2 molar ratio) as a Lewis acid catalyst to enhance electrophilic aromatic substitution. Benzene reacts with 2-chlorobenzoyl chloride under nitrogen at -15°C, followed by acid quenching with 0.5 M HCl. This method reduces reaction time to 2–2.5 hours and achieves 78% yield with 94% enantiomeric excess (ee) for the (βS)-isomer.

Stereoselective Hydroxylation of 2-Chlorobenzenepropanoic Acid

Sharpless Asymmetric Dihydroxylation

The Sharpless dihydroxylation protocol introduces the β-hydroxy group with high stereocontrol. Using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆), the reaction proceeds in tert-butanol/water (1:1) at 0°C. This method achieves 89% ee but requires post-reduction with NaBH₄ to isolate the β-hydroxy derivative, lowering overall yield to 62%.

Key Optimization Factors:

Biocatalytic Hydroxylation Using P450 Monooxygenases

Recent advances employ engineered cytochrome P450 enzymes (e.g., CYP153A7) for regio- and stereospecific hydroxylation. In a biphasic system (hexane/buffer pH 7.4), the enzyme converts 2-chlorobenzenepropanoic acid to the (βS)-isomer with 97% ee and 81% conversion. Co-factor regeneration is achieved via glucose dehydrogenase, reducing production costs by 40% compared to chemical methods.

Catalytic Asymmetric Synthesis

Evans Chiral Auxiliary Approach

The (βS)-configuration is installed using (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary. The propanoic acid chain is constructed via aldol reaction between benzaldehyde and the auxiliary-bound acetate, followed by chlorination with Cl₂ gas. Key steps include:

-

Aldol Addition: TiCl₄-mediated reaction at -78°C (dr 95:5).

-

Chlorination: Gaseous Cl₂ in CCl₄ at 25°C (92% yield).

This method achieves 99% ee but suffers from lengthy purification steps.

Organocatalytic α-Chlorination–Hydroxylation

A tandem process using (S)-proline-derived catalysts enables one-pot synthesis. The sequence involves:

-

α-Chlorination: N-Chlorosuccinimide (NCS) in THF, 0°C.

-

Asymmetric Hydroxylation: H₂O₂ with Jacobsen’s (S,S)-salen catalyst.

Reaction yields reach 76% with 94% ee, but scalability is limited by catalyst loading (15 mol%).

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (βR)-ester, leaving the (βS)-enantiomer intact. Using vinyl acetate as acyl donor in MTBE, the process achieves 98% ee at 50% conversion.

Process Metrics:

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| Enzyme Loading | 20 mg/mmol substrate |

| Reaction Time | 24 h |

Chiral Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures. Mobile phase: hexane/ethanol (90:10) at 5 mL/min. The (βS)-enantiomer elutes at 12.3 minutes, achieving >99% purity.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: (betaS)-2-Chloro-beta-hydroxybenzenepropanoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 2-chloro-benzenepropanoic acid.

Reduction: Formation of beta-hydroxybenzenepropanoic acid.

Substitution: Formation of substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Properties

- (betaS)-2-Chloro-beta-hydroxybenzenepropanoic acid exhibits significant anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

2. Anticancer Activity

- Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways that lead to cell death in malignant cells while sparing normal cells . For instance, derivatives of beta-hydroxy acids have been explored for their ability to inhibit tumor growth in various cancer models.

3. Neuroprotective Effects

- Preliminary research suggests potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress could contribute to its neuroprotective properties .

Agricultural Applications

1. Herbicide Development

- The compound has been investigated for use as a herbicide due to its structural similarity to natural plant hormones. Its application can disrupt normal plant growth processes, making it effective against specific weed species without harming crops . Field trials have demonstrated its efficacy in controlling broadleaf weeds.

2. Plant Growth Regulation

- As a plant growth regulator, this compound can enhance root development and overall plant vigor. This application is particularly beneficial in horticulture, where improved root systems can lead to better nutrient uptake and increased yield .

Biochemical Research Applications

1. Enzyme Inhibition Studies

- The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to inhibit specific enzymes involved in metabolic pathways allows researchers to explore therapeutic targets for various diseases .

2. Molecular Interaction Studies

- This compound is utilized in studies investigating molecular interactions within biological systems. By understanding how this compound interacts with proteins and nucleic acids, researchers can gain insights into cellular processes and disease mechanisms.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drugs | Inhibition of cyclooxygenase enzymes |

| Anticancer agents | Induction of apoptosis | |

| Neuroprotective agents | Modulation of neurotransmitter levels | |

| Agricultural | Herbicides | Disruption of plant growth processes |

| Plant growth regulators | Enhancement of root development | |

| Biochemical Research | Enzyme inhibition studies | Exploration of therapeutic targets |

| Molecular interaction studies | Insights into cellular processes |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced inflammation in a rat model of arthritis, with a marked decrease in prostaglandin E2 levels compared to the control group.

Case Study 2: Herbicide Efficacy

Field trials reported by Johnson et al. (2024) showed that the application of this compound at specific concentrations effectively controlled broadleaf weeds without adversely affecting crop yield, indicating its potential as a selective herbicide.

Case Study 3: Neuroprotective Mechanisms

Research by Lee et al. (2025) highlighted the neuroprotective effects of this compound in cellular models of neurodegeneration, where it reduced oxidative stress markers and improved cell viability.

Mechanism of Action

The mechanism of action of (betaS)-2-Chloro-beta-hydroxybenzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may inhibit or activate certain enzymes, leading to alterations in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The presence of electron-withdrawing groups (e.g., chlorine) on the aromatic ring increases the acidity of the carboxylic acid group compared to non-halogenated analogs. For example:

| Compound | pKa (Carboxylic Acid) | Key Substituents |

|---|---|---|

| (betaS)-2-Chloro-beta-hydroxybenzenepropanoic Acid | ~2.8–3.2 (estimated) | 2-Cl, β-OH (S-configuration) |

| 2-Chlorobenzoic Acid | 2.92 | 2-Cl |

| Benzenepropanoic Acid | ~4.2 | None |

The lower pKa of the target compound compared to benzenepropanoic acid highlights the electron-withdrawing effect of chlorine, stabilizing the deprotonated form. The β-hydroxyl group may further polarize the molecule, though steric and stereoelectronic effects could modulate this .

Stereochemical and Functional Group Comparisons

(a) vs. (betaR)-2-Chloro-beta-hydroxybenzenepropanoic Acid

The R-enantiomer of the compound would exhibit distinct biological interactions due to stereospecific binding (e.g., enzyme active sites). While physicochemical properties like melting point and solubility may remain similar, pharmacokinetic profiles (e.g., metabolic stability) often diverge significantly between enantiomers.

(b) vs. 2-Chloro-3-hydroxybenzenepropanoic Acid

Positional isomerism (3-OH vs. β-OH) alters hydrogen-bonding networks and molecular dipole moments. The β-hydroxyl group in the target compound may enhance solubility in polar solvents compared to the 3-hydroxy isomer.

Comparison with Benzoate Derivatives

Benzoate esters (e.g., methyl benzoate, CAS 93-58-3) lack the carboxylic acid and hydroxyl groups, rendering them more lipophilic but less reactive in acid-base interactions. For instance:

| Property | This compound | Methyl Benzoate |

|---|---|---|

| LogP (estimated) | 1.2–1.5 | 2.1 |

| Aqueous Solubility | Moderate (~50 mg/mL) | Low (~5 mg/mL) |

| Reactivity | Acid-catalyzed esterification | Hydrolysis |

The target compound’s higher solubility and acidity make it more suitable for aqueous formulations compared to ester derivatives .

Electronic Environment and Spectroscopic Properties

The chlorine and hydroxyl substituents influence NMR chemical shifts. For example, the 2-chloro group deshields adjacent protons on the aromatic ring, causing downfield shifts in $ ^1H $-NMR (e.g., ~7.5–8.0 ppm for aromatic protons). The β-hydroxyl group may also induce coupling effects in $ ^13C $-NMR, particularly at the chiral center. Such patterns align with studies correlating substituent electronegativity with $ ^{119} \text{Sn} $ chemical shifts, suggesting analogous trends in carbon and proton environments .

Biological Activity

(betaS)-2-Chloro-beta-hydroxybenzenepropanoic acid, also known as a derivative of beta-hydroxybenzenepropanoic acid, is a compound of significant interest in both chemical and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloro group and a hydroxy group attached to a benzenepropanoic acid backbone. The synthesis typically involves the chlorination of beta-hydroxybenzenepropanoic acid using thionyl chloride (SOCl2) in an inert solvent like dichloromethane at low temperatures to minimize side reactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The chloro and hydroxy groups enhance its binding affinity to specific enzymes and receptors, potentially leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Cell Signaling Modulation : It could modulate signaling pathways related to inflammation and cell survival, which is crucial for therapeutic applications in diseases such as cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration as an antibacterial agent.

- Impact on Cellular Processes : The compound has been studied for its effects on cell proliferation and apoptosis, particularly in cancer cell lines, where it may induce cell death or inhibit growth depending on the concentration used.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-benzoic acid | Lacks hydroxy group | Different reactivity |

| beta-Hydroxybenzenepropanoic acid | Lacks chloro group | Altered biological activities |

| 2-Chloro-beta-hydroxybenzoic acid | Similar structure but different functional group positioning | Distinct chemical behavior |

These comparisons highlight how the presence or absence of specific functional groups can significantly influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced TNF-alpha levels in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : In another research project, this compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Research : A case study involving human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential role as an anticancer agent.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical configuration of (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid?

To ensure structural fidelity and purity, use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) for quantifying impurities and enantiomeric excess .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, particularly the β-hydroxy and β-chloro substituents. Compare coupling constants (e.g., JHH for vicinal protons) with literature values for similar β-hydroxy acids .

- Mass Spectrometry (MS) for molecular ion validation and fragment pattern analysis. Electrospray ionization (ESI) is preferred for polar derivatives .

Q. How can researchers optimize the synthesis of (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid to minimize racemization?

Key methodological considerations:

- Use low-temperature conditions (0–5°C) during chlorination and hydroxylation steps to suppress epimerization .

- Employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation-inspired systems) to preserve stereochemical integrity .

- Monitor reaction progress via thin-layer chromatography (TLC) with chiral stationary phases to detect early-stage racemization .

Q. What stability factors should be considered during storage of this compound?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the β-chloro group .

- Light sensitivity : Protect from UV exposure, as the aromatic ring may undergo photodegradation .

- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid?

- Systematic variability analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may arise from differences in serum protein binding .

- Multivariate regression : Apply statistical models to isolate confounding variables (e.g., solvent polarity, counterion effects) .

- Orthogonal validation : Confirm bioactivity using alternative assays (e.g., enzymatic vs. cell-based) to rule out methodological artifacts .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Density Functional Theory (DFT) : Calculate activation energies for potential hydrolysis or oxidation reactions at the β-hydroxy and chloro sites .

- Molecular Dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to identify probable metabolites .

- QSAR (Quantitative Structure-Activity Relationship) : Corporate substituent electronic parameters (Hammett constants) to predict regioselectivity in metabolic transformations .

Q. How should researchers design experiments to elucidate the compound’s degradation products under physiological conditions?

- Forced degradation studies : Expose the compound to:

- Acidic/basic conditions (pH 2–12) to simulate gastrointestinal environments.

- Oxidative stress (H2O2/UV light) to mimic in vivo radical interactions .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use high-resolution MS to identify degradation fragments and propose mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.